molecular formula C17H12BrClN2OS B7458910 3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Cat. No. B7458910
M. Wt: 407.7 g/mol
InChI Key: HGLFOULRHJUXCL-UHFFFAOYSA-N
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Description

3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide, also known as BCTB, is a chemical compound that has gained attention in scientific research due to its potential applications as a modulator of ion channels. BCTB has been shown to have an effect on TRPM8 channels, which are involved in cold sensation and pain perception.

Mechanism of Action

3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has been shown to modulate TRPM8 channels by binding to a specific site on the channel. This binding leads to a conformational change in the channel, which alters its function. 3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has also been shown to inhibit the activity of several other ion channels, including TRPV1, TRPV3, and TRPA1.
Biochemical and Physiological Effects:
3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has been shown to have several biochemical and physiological effects. In addition to its effects on ion channels, 3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 and lipoxygenase. 3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide in lab experiments is its specificity for TRPM8 channels. This specificity allows researchers to study the effects of modulating these channels without affecting other ion channels. However, one limitation of using 3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is its potency, as it requires relatively high concentrations to achieve its effects.

Future Directions

Future research on 3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide could focus on several areas. One area of interest is the potential use of 3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide in treating pain and other conditions related to ion channel dysfunction. Another area of interest is the development of more potent and specific modulators of TRPM8 channels. Finally, research could focus on the potential use of 3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide in treating bladder disorders and other conditions related to bladder function.

Synthesis Methods

The synthesis of 3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide involves several steps, including the reaction of 3-bromoaniline with 2-chloroacetyl chloride, followed by the reaction of the resulting product with 3-chloro-4-methylthiazol-2-amine. The final step involves the reaction of the resulting product with 4-(3-chlorophenyl)benzoic acid, which yields 3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide.

Scientific Research Applications

3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has been shown to have potential applications in scientific research, particularly in the field of ion channel modulation. TRPM8 channels are involved in cold sensation and pain perception, and 3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has been shown to modulate these channels, potentially leading to new treatments for pain and other conditions. 3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has also been studied for its potential use in treating bladder disorders, as it has been shown to inhibit bladder contractions.

properties

IUPAC Name

3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2OS/c1-10-15(11-4-3-7-14(19)9-11)20-17(23-10)21-16(22)12-5-2-6-13(18)8-12/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLFOULRHJUXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

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